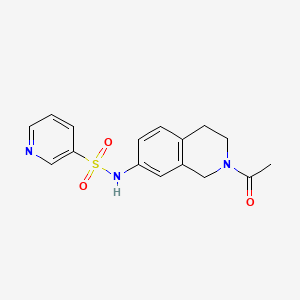

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by a tetrahydroisoquinoline core linked to a pyridine-3-sulfonamide group via an acetylated nitrogen. The pyridine sulfonamide group introduces polar and hydrogen-bonding capabilities, which may influence solubility and target binding.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-12(20)19-8-6-13-4-5-15(9-14(13)11-19)18-23(21,22)16-3-2-7-17-10-16/h2-5,7,9-10,18H,6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDJBAXVJGPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with benzaldehyde to form tetrahydroisoquinoline. Subsequent acetylation and sulfonamide formation steps are then carried out to introduce the acetyl and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Reduction products such as tetrahydroisoquinoline derivatives.

Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroisoquinoline core, which is known for its presence in numerous natural products and synthetic drugs. The addition of a pyridine sulfonamide moiety enhances its solubility and interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 345.39 g/mol .

Medicinal Chemistry

Neuroprotective Properties

Research indicates that compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors . This modulation could be beneficial in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Anti-inflammatory Activity

The sulfonamide group is known for its anti-inflammatory properties. Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing symptoms associated with chronic inflammation . This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.

Anticancer Applications

This compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound's ability to interact with various molecular targets suggests potential applications in targeted cancer therapies.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor for enzymes involved in the biosynthesis of neurotransmitters or those linked to cancer cell metabolism . Understanding these interactions can provide insights into its pharmacodynamics and pharmacokinetics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps including the formation of the tetrahydroisoquinoline core followed by the introduction of the pyridine sulfonamide moiety . This synthetic route can be optimized to enhance yield and purity for further research applications.

| Compound Name | Notable Features | Potential Applications |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Lacks sulfonamide group | Baseline comparison for neuroprotective studies |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide | Potential neuroprotective effects | Investigated for neurodegenerative disease treatment |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-furan-2-carboxamide | Contains furan moiety | Explored for anti-inflammatory properties |

Industrial Applications

Beyond medicinal uses, this compound can also be explored in industrial applications where specific chemical properties are required. For example, it may serve as a building block for synthesizing more complex molecules with desired characteristics such as enhanced thermal stability or improved mechanical strength .

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

The quinoline derivative (IIIa) includes a chlorine atom and a methoxystyryl group, which may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity.

Sulfonamide Group Variations :

- The pyridine-3-sulfonamide group in the target compound introduces a nitrogen heteroatom in the sulfonamide aromatic ring, which could enhance polarity and hydrogen-bonding capacity relative to IIIa’s 4-methoxybenzenesulfonamide .

Synthetic Methodology: Both compounds likely employ similar sulfonylation strategies (e.g., using sulfonyl chlorides and DMAP as a catalyst in pyridine). However, the target compound’s synthesis would require a tetrahydroisoquinoline precursor instead of a substituted quinoline .

Hypothetical Physicochemical Properties: The pyridine sulfonamide in the target compound may confer higher aqueous solubility compared to IIIa’s benzene-based sulfonamide. The acetyl group at the 2-position of the tetrahydroisoquinoline could reduce metabolic degradation, whereas IIIa’s methoxystyryl group might increase susceptibility to oxidative metabolism.

Research Findings and Implications

- Synthetic Challenges: The tetrahydroisoquinoline core may require additional stereochemical control during synthesis compared to quinoline derivatives.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a tetrahydroisoquinoline core with an acetyl group and a pyridine-3-sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 331.4 g/mol. The presence of the sulfonamide group is crucial for its biological activity, as it often enhances interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The sulfonamide group can interact with active sites of enzymes through hydrogen bonding and ionic interactions, potentially inhibiting their activity.

- Receptor Modulation: The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.

- Metal Ion Chelation: Similar compounds have demonstrated the ability to chelate metal ions, which can be pivotal in their pharmacological effects.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit antiviral properties. For instance, sulfonamide analogs have shown efficacy against various viral metalloenzymes by disrupting their catalytic functions through competitive inhibition. This suggests that this compound may possess similar antiviral capabilities .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects in preclinical studies. They may exert these effects by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress . The specific structure of this compound could enhance its neuroprotective potential compared to simpler analogs.

Case Studies and Experimental Data

-

In Vitro Studies:

- Cell Viability Assays: Compounds similar to this compound have been tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibit selective cytotoxicity while sparing normal cells .

- Enzyme Activity Assays: Studies demonstrated that sulfonamide derivatives can inhibit key enzymes involved in viral replication processes. The inhibition constants (IC50 values) for these compounds were reported in the nanomolar range .

- Animal Models:

Comparative Analysis with Related Compounds

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide | Fluorine substituent enhances reactivity | Antiviral and neuroprotective properties |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Unique branching affects solubility | Potential neuroprotective effects |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide | Multiple halogen substitutions | Enhanced reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.